Antibacterial Potency Differentiation: MLS0315771 vs. Linezolid against Resistant Enterococcus faecium
A structurally related compound, MLS0315771, which shares the same 4-methoxyphenylpiperazine core, demonstrates clinically relevant antibacterial activity. Crucially, its potency against linezolid-resistant E. faecium shows a 2-fold improvement in MIC50 (6.25 µM) compared to its activity against methicillin-susceptible S. aureus (MIC50 25 µM), a differential antibacterial profile distinct from the reference antibiotic linezolid [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50) |
|---|---|
| Target Compound Data | 6.25 µM (against linezolid-resistant E. faecium) [1] |
| Comparator Or Baseline | 25 µM (against MSSA, internal cross-pathogen comparison); 6.25 µM is ~2-fold lower than standard comparator activity in other systems [1] |
| Quantified Difference | Approximately 2-fold higher potency against linezolid-resistant E. faecium vs. MSSA |
| Conditions | Broth microdilution assay; clinical bacterial isolates [1] |
Why This Matters
This differential activity against resistant strains suggests that analogs with the 4-methoxyphenylpiperazine core may possess distinct membrane-targeting mechanisms, making them scientifically valuable for structure-activity relationship studies against multidrug-resistant Gram-positive pathogens.
- [1] Drug repurposing: antimicrobial and antibiofilm effects of MLS0315771 against Gram-positive bacteria. BMC Microbiology, 2026. View Source
